3beta,5alpha,6beta-Trihydroxycholestane
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3beta,5alpha,6beta-Trihydroxycholestane (3β,5α,6β-THC) is the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .
Mode of Action
3β,5α,6β-THC interacts with and activates PPARγ . Upon activation by 3β,5α,6β-THC, PPARγ exhibits its anti-inflammatory prowess by impeding the production of inflammatory mediators .
Biochemical Pathways
The activation of PPARγ by 3β,5α,6β-THC leads to the inhibition of key inflammatory mediators such as tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . This effectively curtails the levels of these pro-inflammatory factors, contributing to a reduction in inflammatory responses .
Result of Action
The activation of PPARγ by 3β,5α,6β-THC and the subsequent inhibition of inflammatory mediators result in a reduction in inflammatory responses . This can have potential health benefits, including the reduction of inflammation and oxidative stress in the body .
Biochemical Analysis
Biochemical Properties
3beta,5alpha,6beta-Trihydroxycholestane interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .
Cellular Effects
Upon activation by this compound, PPARγ exhibits its anti-inflammatory prowess by impeding the production of inflammatory mediators . Key examples include tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . Through this inhibitory action, this compound effectively curtails the levels of these pro-inflammatory factors, contributing to a reduction in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ . By activating this receptor, this compound influences cellular proliferation, differentiation, glucose and lipid metabolism, and inflammation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not widely studied due to its relatively low concentration and limited research .
Metabolic Pathways
This compound is an intermediate compound in the biosynthesis of various steroid hormones . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .
Preparation Methods
CHOLESTAN-3beta,5alpha,6beta-TRIOL can be synthesized through the hydration of cholesterol-5,6-epoxides. The enzyme cholesterol-5,6-epoxide hydrolase (ChEH) catalyzes the stereoselective hydration of cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide to produce CHOLESTAN-3beta,5alpha,6beta-TRIOL . This reaction typically occurs in the endoplasmic reticulum of cells .
Chemical Reactions Analysis
CHOLESTAN-3beta,5alpha,6beta-TRIOL undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to form oncosterone, a process that involves reactive oxygen species (ROS) and specific enzymes . The compound can also participate in substitution reactions, where hydroxyl groups are replaced by other functional groups under specific conditions .
Scientific Research Applications
CHOLESTAN-3beta,5alpha,6beta-TRIOL has a wide range of scientific research applications:
Chemistry: It is used as a standard in lipid analysis and as a derivatized steroid compound.
Biology: The compound induces eryptosis (programmed cell death) in human red blood cells through oxidative and nitrosative stress pathways.
Medicine: CHOLESTAN-3beta,5alpha,6beta-TRIOL exhibits cytotoxicity towards various tumor cells, including prostate cancer cells, by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
CHOLESTAN-3beta,5alpha,6beta-TRIOL is unique among oxysterols due to its specific biological activities and metabolic pathways. Similar compounds include:
Cholesterol-5alpha,6alpha-epoxide: This compound is a precursor to CHOLESTAN-3beta,5alpha,6beta-TRIOL and undergoes hydration by ChEH.
Cholesterol-5beta,6beta-epoxide: Another precursor that is converted to CHOLESTAN-3beta,5alpha,6beta-TRIOL by ChEH.
7-Keto-Cholesterol: This oxysterol also induces eryptosis in red blood cells but through different signaling pathways.
CHOLESTAN-3beta,5alpha,6beta-TRIOL stands out due to its ability to induce multiple forms of cell death and its potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-RUXQDQFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862612 | |
Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3b,5a,6b-Cholestanetriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1253-84-5 | |
Record name | Cholestane-3β,5α,6β-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholestane-3,5,6-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1253-84-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1253-84-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3b,5a,6b-Cholestanetriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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